An In-depth Technical Guide to the 3-Thia-8-azabicyclo[3.2.1]octane Core: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to the 3-Thia-8-azabicyclo[3.2.1]octane Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-thia-8-azabicyclo[3.2.1]octane scaffold is a unique heterocyclic framework that has garnered interest in medicinal chemistry due to its structural analogy to the well-explored tropane alkaloids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and burgeoning therapeutic potential, particularly in the realm of neuroscience. By synthesizing available data on the core structure and its derivatives, this document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this intriguing bicyclic system.
Introduction: A Scaffold of Interest
The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, most notably represented by the tropane alkaloids, which exhibit a wide range of biological activities. The strategic incorporation of heteroatoms into this framework offers a powerful tool for modulating physicochemical properties and biological activity. The 3-thia-8-azabicyclo[3.2.1]octane core, which replaces a methylene group of the tropane skeleton with a sulfur atom at the 3-position, presents a unique isosteric modification. This substitution is anticipated to influence the molecule's conformation, lipophilicity, and metabolic stability, thereby offering new avenues for drug design.
The primary focus of research on related azabicyclo[3.2.1]octane systems has been their interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)[1][2]. Derivatives of the isomeric 8-thiabicyclo[3.2.1]octane have demonstrated potent and selective inhibition of these transporters, suggesting that the 3-thia-8-azabicyclo[3.2.1]octane scaffold holds similar promise as a modulator of monoaminergic neurotransmission[3][4]. This guide will delve into the known characteristics of this scaffold and its derivatives, providing a springboard for future research and development.
Chemical Structure and Physicochemical Properties
The core structure of 3-thia-8-azabicyclo[3.2.1]octane consists of a six-membered piperidine ring fused to a five-membered tetrahydrothiophene ring, sharing a nitrogen bridgehead and two carbon atoms. This rigid, bicyclic system imparts a defined three-dimensional geometry that is crucial for its interaction with biological targets.
| Property | 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | Reference |
| CAS Number | 2101562-66-5 | [5][6][7][8] |
| Molecular Formula | C₆H₁₂ClNO₂S | [7][8][9] |
| Molecular Weight | 197.69 g/mol | [8][9] |
| Physical Form | Solid | [8][9] |
| Purity | Typically >95% | [7][8][9] |
| Storage | Room Temperature or Refrigerated | [5][8] |
| InChI Key | YAWXCEJCYBWYKO-UHFFFAOYSA-N | [5][8] |
It is important to note that the oxidation of the sulfur atom to a sulfone, as in the 3,3-dioxide derivative, significantly alters the electronic and steric properties of the molecule, likely increasing its polarity and hydrogen bonding potential.
For comparison, the related 8-oxa-3-azabicyclo[3.2.1]octane has a reported boiling point of 163-167 °C and a pKa of 8.79[10]. While direct extrapolation is not possible, these values for the oxygen analogue suggest that the parent 3-thia-8-azabicyclo[3.2.1]octane is likely a volatile solid or a high-boiling liquid at room temperature with a basic nitrogen atom.
Synthesis of the 3-Thia-8-azabicyclo[3.2.1]octane Core
While a specific, detailed experimental protocol for the synthesis of the parent 3-thia-8-azabicyclo[3.2.1]octane is not widely published, a representative synthesis can be adapted from the procedures reported for its structural isomer, 8-thia-3-azabicyclo[3.2.1]octane, and other related bicyclic systems[3][11]. A plausible synthetic strategy would likely involve a multi-step sequence starting from readily available precursors.
A potential synthetic approach could be envisioned as a variation of the synthesis of 8-thiabicyclo[3.2.1]octan-3-one, which starts from tropinone[3]. An analogous route to a 3-thia-8-azabicyclo[3.2.1]octane precursor might involve a double Michael addition of a sulfur nucleophile to a suitably functionalized dienone, followed by cyclization and reduction.
Below is a conceptual workflow for the synthesis of a substituted 3-thia-8-azabicyclo[3.2.1]octane derivative, drawing parallels from the synthesis of related structures.
Caption: Conceptual workflow for the synthesis of the 3-thia-8-azabicyclo[3.2.1]octane core.
Representative Experimental Protocol (Adapted from the synthesis of 8-thia-3-azabicyclo[3.2.1]octane)
The following protocol is a hypothetical adaptation for the synthesis of a 3-thia-8-azabicyclo[3.2.1]octane precursor, based on established methods for related bicyclic systems. This should be considered a conceptual outline that would require experimental optimization.
Step 1: Synthesis of a suitable pyrrolidine-based precursor.
-
A diester of a substituted pyrrolidine-3,4-dicarboxylic acid is prepared via a multi-step sequence from commercially available starting materials.
Step 2: Dieckmann Condensation.
-
The diester is subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium hydride, in an aprotic solvent like THF to yield a bicyclic β-ketoester.
Step 3: Introduction of the Thia- functionality.
-
The β-ketoester is then reacted with a sulfur source, such as Lawesson's reagent or P4S10, to introduce the sulfur atom into the ring system. Alternatively, a ring-opening and re-closing strategy with a sulfur nucleophile could be employed.
Step 4: Reduction and Decarboxylation.
-
The resulting intermediate is then subjected to reduction (e.g., using NaBH4) and decarboxylation (e.g., via acidic or basic hydrolysis followed by heating) to afford a ketone-functionalized 3-thia-8-azabicyclo[3.2.1]octane.
Step 5: Final Reduction.
-
The ketone is then reduced to the corresponding methylene group using a standard method such as Wolff-Kishner or Clemmensen reduction to yield the 3-thia-8-azabicyclo[3.2.1]octane core.
Biological Activity and Therapeutic Potential
The therapeutic potential of the 3-thia-8-azabicyclo[3.2.1]octane scaffold is largely inferred from the well-documented activities of its structural analogs, particularly in the context of monoamine reuptake inhibition.
Monoamine Reuptake Inhibition
Derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) and 8-thiabicyclo[3.2.1]octane scaffolds are potent inhibitors of DAT, SERT, and NET[1][3][4]. For instance, certain 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives exhibit high affinity for DAT, with Ki values in the low nanomolar range, and show significant selectivity over SERT and NET[2]. The 3β-(3,4-dichlorophenyl) analog of 2-carbomethoxy-8-thiabicyclo[3.2.1]octane is a potent inhibitor of both DAT (IC50 = 5.7 nM) and SERT (IC50 = 8.0 nM)[3][4].
The 3-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride has been specifically noted for its potential as a neurotransmitter reuptake inhibitor[6]. The presence of the sulfur atom and the bicyclic framework are key to its chemical properties and biological interactions[6]. While specific binding affinities for this compound are not publicly available, its structural features suggest it could interact with the monoamine transporters in a manner analogous to its aza- and 8-thia- counterparts.
The general mechanism of action for these compounds involves binding to the extracellular side of the monoamine transporters, blocking the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Proposed mechanism of action for 3-thia-8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors.
Potential Therapeutic Applications
Given their likely mechanism of action, derivatives of the 3-thia-8-azabicyclo[3.2.1]octane scaffold could be explored for the treatment of a variety of neurological and psychiatric disorders, including:
-
Depression and Anxiety Disorders: By inhibiting the reuptake of serotonin and norepinephrine, these compounds could have antidepressant and anxiolytic effects[6].
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a validated strategy for the treatment of ADHD.
-
Substance Use Disorders: DAT inhibitors are being investigated as potential treatments for cocaine and other stimulant addictions[3][4].
-
Neurodegenerative Diseases: Modulation of monoaminergic systems may have therapeutic benefits in conditions like Parkinson's disease.
Structure-Activity Relationships (SAR)
Although specific SAR studies for the 3-thia-8-azabicyclo[3.2.1]octane series are not yet published, valuable insights can be drawn from the extensive research on related tropane and 8-thiabicyclo[3.2.1]octane analogs.
-
Substitution at the 3-position: In the 8-azabicyclo[3.2.1]octane series, the nature and stereochemistry of the substituent at the 3-position are critical for both potency and selectivity towards the different monoamine transporters[12]. Aryl groups are common, and their substitution pattern can fine-tune the binding affinity.
-
Substitution at the 8-position (Nitrogen): Modification of the nitrogen atom with different alkyl or arylalkyl groups can significantly impact the pharmacological profile. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group conferred high SERT/DAT selectivity[2].
-
Stereochemistry: The stereochemistry of the substituents on the bicyclic ring is often crucial for high-affinity binding.
Future research on the 3-thia-8-azabicyclo[3.2.1]octane scaffold should systematically explore these structural modifications to elucidate the SAR and optimize the pharmacological properties for specific therapeutic targets.
Conclusion and Future Directions
The 3-thia-8-azabicyclo[3.2.1]octane core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural similarity to biologically active tropanes and other bicyclic amines, combined with the unique properties imparted by the sulfur heteroatom, makes it an attractive starting point for medicinal chemistry campaigns.
The primary challenge for the research community is the development of efficient and scalable synthetic routes to access a diverse range of 3-thia-8-azabicyclo[3.2.1]octane derivatives. Once these synthetic hurdles are overcome, a systematic investigation of the SAR for monoamine transporter inhibition is warranted. This should include the synthesis and biological evaluation of analogs with various substituents at the 3- and 8-positions, as well as the separation and characterization of different stereoisomers.
Furthermore, the exploration of this scaffold should not be limited to monoamine transporters. The rigid, three-dimensional nature of the 3-thia-8-azabicyclo[3.2.1]octane core may allow for high-affinity and selective interactions with other biological targets, opening up possibilities for its application in a wider range of therapeutic areas.
References
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PubMed Central.
- Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Pharmacological characterization of 3-azabicyclo[1][2][3] octane-1-yl-l-leucyl-d-tryptophanyl-d-4-Cl-phenylalanine: A novel ET(A) receptor-selective antagonist. PubMed.
- Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed.
- An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Elsevier.
-
8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. EPA. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Some Derivatives of 8-Thia-3-azabicyclo[3.2.1]octane.
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed.
-
8-Methyl-8-azabicyclo[3.2.1]octane. PubChem. [Link]
-
8,8'-Bis(8-aza-bicyclo(3.2.1)octane). SpectraBase. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. SpectraBase. [Link]
- Some Derivatives of 8-Thia-3-azabicyclo[3.2.1]octane. Journal of Medicinal Chemistry.
-
8-Azabicyclo[3.2.1]octan-3-ol. PubChem. [Link]
Sources
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 [sigmaaldrich.com]
- 6. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 | Benchchem [benchchem.com]
- 7. 3-Thia-8-azabicyclo[3.2.1]octane, 3,3-dioxide, hydrochloride (1:1) 95.00% | CAS: 2101562-66-5 | AChemBlock [achemblock.com]
- 8. 3�����-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide,hydrochloride | 2101562-66-5 [sigmaaldrich.com]
- 9. 3λ⁶-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochlori… [cymitquimica.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
